

Application Notes and Protocols for 5,7-Dinitrooxindole as a Chemical Probe

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Compound of Interest

Compound Name: 5,7-Dinitrooxindole

Cat. No.: B1333236

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Disclaimer: **5,7-Dinitrooxindole** is a commercially available compound, however, its specific biological targets and applications as a chemical probe are not well-documented in publicly available literature. The following application notes and protocols are based on the known activities of structurally related compounds, namely oxindole and nitroindole derivatives. These protocols are intended to serve as a guide for investigating the potential use of **5,7-Dinitrooxindole** as a chemical probe and should be adapted and validated experimentally.

Introduction: Potential Applications of 5,7-Dinitrooxindole

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and clinical candidates, many of which are kinase inhibitors. The addition of nitro groups, as seen in **5,7-Dinitrooxindole**, can significantly influence the compound's electronic properties and potential biological activities. Based on the known pharmacology of related compounds, **5,7-Dinitrooxindole** is hypothesized to have potential as a chemical probe in the following areas:

- **Kinase Inhibition:** The oxindole core is a common pharmacophore for inhibitors of various protein kinases. It is plausible that **5,7-Dinitrooxindole** could act as an inhibitor of one or more kinases, making it a useful tool for studying kinase signaling pathways.

- **Neuronal Nitric Oxide Synthase (nNOS) Inhibition:** Certain nitroindole derivatives have been shown to be inhibitors of nNOS, an enzyme implicated in various neurological processes. The presence of the nitro groups in **5,7-Dinitrooxindole** suggests it may also exhibit nNOS inhibitory activity.
- **G-Quadruplex DNA Binding:** Nitro-substituted indole derivatives have been investigated as ligands that can bind to and stabilize G-quadruplex DNA structures, which are implicated in cancer. This suggests a potential application for **5,7-Dinitrooxindole** in cancer research.

This document provides detailed hypothetical protocols and data presentation formats to guide the investigation of **5,7-Dinitrooxindole** in these three potential applications.

Application I: 5,7-Dinitrooxindole as a Kinase Inhibitor Probe

Rationale

Many oxindole derivatives are known to be potent inhibitors of protein kinases, which are key regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. **5,7-Dinitrooxindole** could potentially inhibit specific kinases, thereby serving as a chemical probe to dissect their roles in cellular pathways.

Data Presentation: Hypothetical Kinase Inhibition Profile

The inhibitory activity of **5,7-Dinitrooxindole** would first be screened against a panel of kinases to identify potential targets. The results could be summarized as follows:

Kinase Target	5,7-Dinitrooxindole IC50 (μM)	Staurosporine IC50 (nM) [Control]
CDK2/Cyclin A	1.2	50
VEGFR2	8.5	10
GSK-3β	> 50	20
SRC	15.3	8
p38α	> 50	100

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescent)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

- Recombinant human kinase (e.g., CDK2/Cyclin A)
- Kinase-specific substrate peptide
- Adenosine triphosphate (ATP)
- **5,7-Dinitrooxindole**
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- White, opaque 384-well assay plates
- Plate reader with luminescence detection capabilities

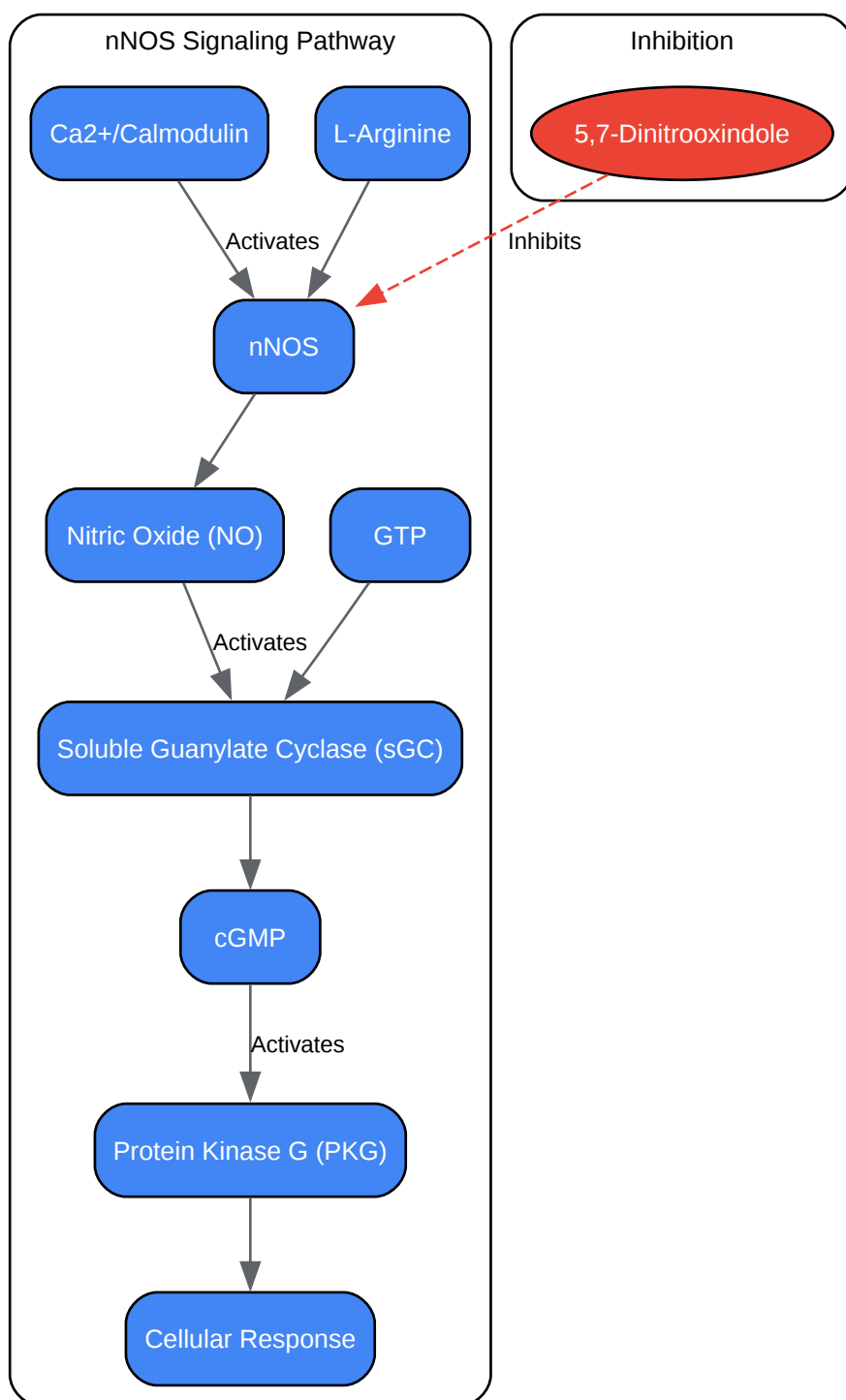
Procedure:

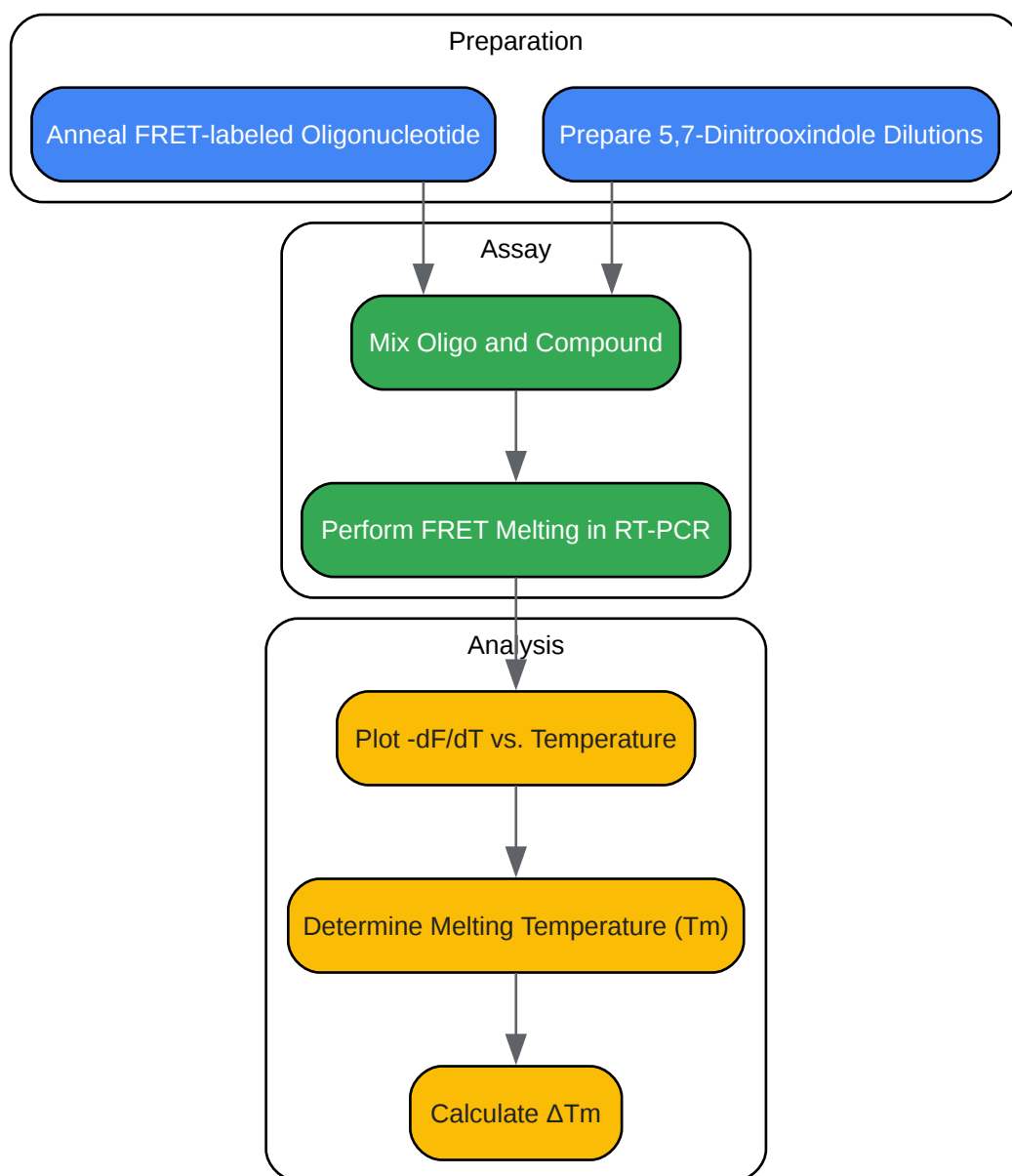
- Compound Preparation:
 - Prepare a 10 mM stock solution of **5,7-Dinitrooxindole** in 100% DMSO.
 - Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 100 µM to 0.01 µM).
- Kinase Reaction:

- In a 384-well plate, add 1 μ L of each diluted compound concentration. Include a DMSO-only control (no inhibitor).
- Add 2 μ L of the kinase solution (at a pre-determined optimal concentration) to each well.
- Incubate at room temperature for 15 minutes to allow for compound-kinase interaction.
- Initiate the kinase reaction by adding 2 μ L of a solution containing the substrate and ATP (at a concentration close to the K_m for the specific kinase).
- Incubate the plate at 30°C for 1 hour.
- ADP Detection:
 - Following the kinase reaction, add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30 minutes.
- Data Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualization: Kinase Inhibition Experimental Workflow







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